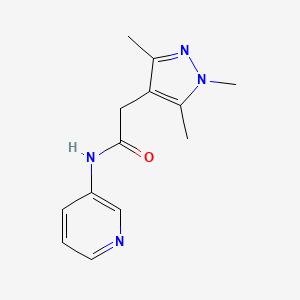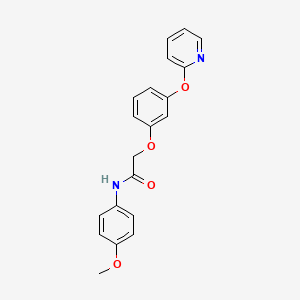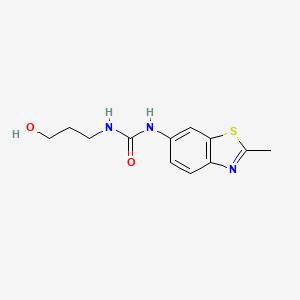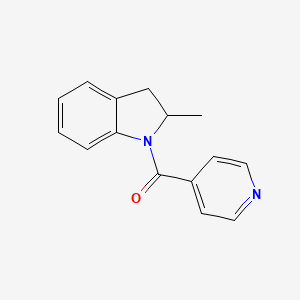
N-pyridin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as PTMA, is a small molecule compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
PTMA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. PTMA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
PTMA has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to reduce blood glucose levels in diabetic mice. In addition, PTMA has been shown to decrease the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using PTMA in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, a limitation of using PTMA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on PTMA. One area of interest is the development of PTMA derivatives with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of PTMA in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of PTMA and its potential role in cancer therapy.
In conclusion, PTMA is a small molecule compound that has shown potential pharmacological properties in scientific research. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
PTMA can be synthesized through a multistep process involving the reaction of pyridine-3-carboxaldehyde with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the intermediate 2-(1,3,5-trimethylpyrazol-4-yl)acetamide. This intermediate is then reacted with pyridine-3-amine to form PTMA.
Scientific Research Applications
PTMA has been studied for its potential pharmacological properties such as anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been found to have potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-pyridin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-12(10(2)17(3)16-9)7-13(18)15-11-5-4-6-14-8-11/h4-6,8H,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOROEOVJRAEIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)

![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)